Cas no 2138041-74-2 (5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol)

5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質
名前と識別子
-
- 2138041-74-2
- EN300-782377
- 5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol
-
- インチ: 1S/C11H21N3S/c1-6-8(2)9-12-13-10(15)14(9)7-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,15)
- InChIKey: BDKUXOQNABMJRO-UHFFFAOYSA-N
- ほほえんだ: S=C1NN=C(C(C)CC)N1CC(C)(C)C
計算された属性
- せいみつぶんしりょう: 227.14561886g/mol
- どういたいしつりょう: 227.14561886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 59.7Ų
5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-782377-2.5g |
5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol |
2138041-74-2 | 95% | 2.5g |
$2268.0 | 2024-05-22 | |
Enamine | EN300-782377-0.25g |
5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol |
2138041-74-2 | 95% | 0.25g |
$1065.0 | 2024-05-22 | |
Enamine | EN300-782377-0.05g |
5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol |
2138041-74-2 | 95% | 0.05g |
$972.0 | 2024-05-22 | |
Enamine | EN300-782377-5.0g |
5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol |
2138041-74-2 | 95% | 5.0g |
$3355.0 | 2024-05-22 | |
Enamine | EN300-782377-0.5g |
5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol |
2138041-74-2 | 95% | 0.5g |
$1111.0 | 2024-05-22 | |
Enamine | EN300-782377-0.1g |
5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol |
2138041-74-2 | 95% | 0.1g |
$1019.0 | 2024-05-22 | |
Enamine | EN300-782377-1.0g |
5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol |
2138041-74-2 | 95% | 1.0g |
$1157.0 | 2024-05-22 | |
Enamine | EN300-782377-10.0g |
5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol |
2138041-74-2 | 95% | 10.0g |
$4974.0 | 2024-05-22 |
5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiolに関する追加情報
Introduction to 5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol (CAS No. 2138041-74-2) and Its Emerging Applications in Chemical Biology
5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol (CAS No. 2138041-74-2) is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology due to its distinctive pharmacophoric features. The compound belongs to the triazole class, which is well-documented for its broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The presence of a thiol (-SH) group in its molecular structure enhances its reactivity, making it a valuable scaffold for drug discovery and molecular probe development.
The nomenclature of this compound provides critical insights into its chemical composition. The prefix "5-" indicates the substitution position of the butyl group on the triazole ring, while "4-" denotes the location of the 2,2-dimethylpropyl group. The suffix "-thiol" highlights the presence of a sulfur-containing functional group, which is known to participate in various biochemical interactions. This arrangement not only contributes to the compound's complexity but also opens up diverse possibilities for structural modifications and functionalization.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential interactions of 5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol with biological targets. Studies suggest that the thiol moiety can form disulfide bonds with cysteine residues in proteins, potentially modulating enzyme activity and signaling pathways. Additionally, the bulky alkyl groups may influence solubility and metabolic stability, making this compound an intriguing candidate for further investigation.
The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. Researchers have reported efficient synthetic routes that highlight the importance of regioselectivity in constructing the triazole core. The introduction of the butan-2-yl and 2,2-dimethylpropyl groups requires careful control over reaction conditions to ensure high yields and purity. These synthetic strategies are crucial for producing sufficient quantities of the compound for downstream applications.
In the realm of drug discovery, 5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol has been explored as a lead compound for developing novel therapeutic agents. Its structural features align well with known pharmacophores that exhibit efficacy against various diseases. For instance, modifications to the thiol group can enhance binding affinity to specific protein targets, while the alkyl chains can improve pharmacokinetic properties. Such structural optimization efforts are essential for translating preclinical findings into clinical applications.
Emerging research also highlights the potential of this compound as a molecular probe in biochemical assays. The thiol group's reactivity allows it to participate in fluorescence-based assays or surface plasmon resonance (SPR) studies, enabling real-time monitoring of protein-ligand interactions. Such tools are invaluable for understanding drug mechanisms and identifying new therapeutic targets. Furthermore, derivatization of this scaffold can lead to probes with enhanced specificity or sensitivity for diagnostic purposes.
The pharmacological profile of 5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol has been evaluated through in vitro and ex vivo studies. Initial findings suggest that it exhibits moderate activity against certain microbial pathogens due to its ability to disrupt cell wall synthesis or membrane integrity. Additionally, preclinical data indicate potential anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. These results underscore the compound's therapeutic promise and justify further exploration.
From a spectroscopic perspective, this compound exhibits distinct absorbance and emission characteristics when analyzed using techniques such as UV-visible spectroscopy or fluorescence microscopy. These properties make it suitable for high-throughput screening (HTS) platforms where rapid identification of bioactive compounds is essential. Advanced analytical methods also enable detailed structural elucidation via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), providing critical insights into its conformational dynamics.
The toxicological assessment of 5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol is ongoing but preliminary data suggest low acute toxicity at tested doses. However, long-term studies are necessary to evaluate potential chronic effects or off-target interactions. Such assessments are fundamental for ensuring safety before advancing into clinical trials or industrial applications where exposure risks must be minimized.
In conclusion,5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol (CAS No. 2138041-74-2) represents a promising candidate in chemical biology with diverse applications ranging from drug discovery to molecular imaging. Its unique structural features offer opportunities for further innovation through synthetic chemistry and biophysical studies. As research continues to uncover new biological functions and therapeutic potentials,this compound is poised to play a significant role in advancing our understanding of disease mechanisms and developing novel treatments.
2138041-74-2 (5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol) 関連製品
- 92288-93-2(Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate)
- 1065484-87-8(5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine)
- 2228922-86-7(2-(3-aminobutyl)benzene-1,3,5-triol)
- 537009-03-3((3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one)
- 1024477-93-7(3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione)
- 1211535-98-6(6-(2,2,2-TRIFLUOROACETYL)NICOTINIC ACID)
- 860786-84-1(8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)
- 176433-43-5(6-chloro-5-methyl-pyridine-3-carbaldehyde)
- 2034384-92-2(3-[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione)
- 740799-82-0(methyl 3,4-dihydroxy-2-methyl-benzoate)




